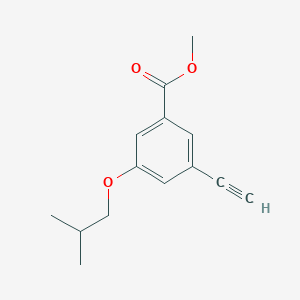
Methyl 3-ethynyl-5-isobutoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethynyl-5-isobutoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethynyl group at the third position and an isobutoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-isobutoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-ethynylbenzoic acid.
Esterification: The carboxylic acid group of 3-ethynylbenzoic acid is esterified using methanol in the presence of an acid catalyst to form methyl 3-ethynylbenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the industrial process would need to consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-5-isobutoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 3-ethynyl-5-isobutoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-5-isobutoxybenzoate depends on its specific application
Ethynyl Group: Can participate in reactions involving nucleophiles or electrophiles.
Isobutoxy Group: Can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ethynylbenzoate: Lacks the isobutoxy group, making it less hydrophobic.
Methyl 5-isobutoxybenzoate: Lacks the ethynyl group, affecting its reactivity.
Ethyl 3-ethynyl-5-isobutoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.
Uniqueness
Methyl 3-ethynyl-5-isobutoxybenzoate is unique due to the combination of the ethynyl and isobutoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 3-ethynyl-5-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C14H16O3/c1-5-11-6-12(14(15)16-4)8-13(7-11)17-9-10(2)3/h1,6-8,10H,9H2,2-4H3 |
InChI Key |
VWVBHNHXURBWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















